molecular formula C8H15NNaO9S B564180 Glcnac-3S, NA CAS No. 108347-95-1

Glcnac-3S, NA

Cat. No.: B564180
CAS No.: 108347-95-1
M. Wt: 324.256
InChI Key: HELBLYSNWGVCEH-ANJNCBFHSA-N
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Description

N-acetyl-D-glucosamine-3-sulfate sodium salt, commonly referred to as Glcnac-3S, NA, is a sulfated derivative of N-acetylglucosamine. This compound has the chemical formula C8H14NNaO9S and a molecular weight of 323.25 g/mol . It is a significant molecule in various biological processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-D-glucosamine-3-sulfate sodium salt typically involves the sulfation of N-acetylglucosamine. One common method includes the use of sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: N-acetylglucosamine.

    Reagent: Sulfur trioxide-pyridine complex.

    Solvent: Dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to avoid decomposition of the sulfur trioxide complex.

    Workup: The reaction mixture is quenched with water, and the product is purified by precipitation or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-acetyl-D-glucosamine-3-sulfate sodium salt may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-glucosamine-3-sulfate sodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of deoxy derivatives.

    Substitution: N-acetyl-D-glucosamine-3-sulfate sodium salt can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Deoxy derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-acetyl-D-glucosamine-3-sulfate sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of glycosaminoglycans and other sulfated polysaccharides.

    Biology: This compound is involved in the study of cellular signaling pathways, particularly those related to sulfation processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to glycosaminoglycan metabolism, such as osteoarthritis and certain types of cancer.

    Industry: N-acetyl-D-glucosamine-3-sulfate sodium salt is used in the production of biomaterials and as a component in cosmetic formulations due to its moisturizing properties.

Mechanism of Action

The mechanism by which N-acetyl-D-glucosamine-3-sulfate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in the sulfation process, such as sulfotransferases.

    Pathways: It plays a role in the modification of glycosaminoglycans, which are critical for cell signaling, structural integrity, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: The non-sulfated precursor of N-acetyl-D-glucosamine-3-sulfate sodium salt.

    Chondroitin sulfate: A sulfated glycosaminoglycan with similar biological functions.

    Heparan sulfate: Another sulfated polysaccharide involved in various biological processes.

Uniqueness

N-acetyl-D-glucosamine-3-sulfate sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other sulfated compounds. Its ability to participate in specific biochemical pathways makes it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVLYTOMZOBPQV-FROKLYQUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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